molecular formula C28H50O3 B571412 5alpha-Cholestan-3alpha,7alpha,12alpha-triol CAS No. 16669-19-5

5alpha-Cholestan-3alpha,7alpha,12alpha-triol

Cat. No. B571412
CAS RN: 16669-19-5
M. Wt: 434.705
InChI Key: LKOYQFQSJGVQLL-PNQPDTFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestan-3alpha,7alpha,12alpha-triol is an intermediate in bile acid biosynthesis . It is produced by the enzyme 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase .


Synthesis Analysis

The synthesis of 5alpha-Cholestan-3alpha,7alpha,12alpha-triol is initiated with the conversion of cholesterol to 7alpha-hydroxycholesterol and of 7alpha-hydroxycholesterol to 4-cholesten-7alpha-ol-3-one . The pathway then branches: hydroxylation of 4-cholesten-7alpha-ol-3-one to 4-cholesten-7alpha, 12alpha-diol-3-one leads ultimately to the formation of cholate, while its reduction to 5beta-cholestan-7alpha-ol-3-one leads to chenodeoxycholate formation .


Chemical Reactions Analysis

The enzyme 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase catalyzes the chemical reaction that produces 5alpha-Cholestan-3alpha,7alpha,12alpha-triol . The substrates of this enzyme are 5beta-cholestane-3alpha,7alpha-diol, NADPH, H+, and O2, whereas its products are 5beta-cholestane-3alpha,7alpha,12alpha-triol, NADP+, and H2O .

Future Directions

The future directions of research on 5alpha-Cholestan-3alpha,7alpha,12alpha-triol could involve further elucidation of its role in bile acid biosynthesis and its potential applications in medicine and biochemistry.

properties

IUPAC Name

(3R,5R,10R,12S,13R,17R)-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O3/c1-17(2)8-7-9-18(3)20-10-11-21-25-22(14-24(31)28(20,21)6)27(5)13-12-19(29)15-26(27,4)16-23(25)30/h17-25,29-31H,7-16H2,1-6H3/t18-,19-,20-,21?,22?,23?,24+,25?,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOYQFQSJGVQLL-XVXZUQBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1([C@H](CC3C2C(C[C@@]4([C@@]3(CC[C@H](C4)O)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Cholestan-3alpha,7alpha,12alpha-triol

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